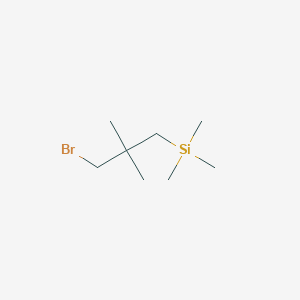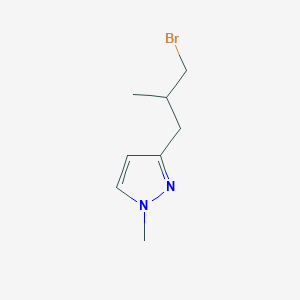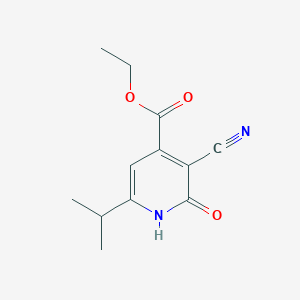
(3-Bromo-2,2-dimethylpropyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi. It is characterized by the presence of a bromine atom attached to a 2,2-dimethylpropyl group, which is further bonded to a trimethylsilane group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)trimethylsilane typically involves the bromination of 2,2-dimethylpropyltrimethylsilane. This can be achieved using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced products.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction Reactions: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products Formed
Substitution Reactions: Products include azides, ethers, and thiols.
Reduction Reactions: Products include alkanes and other reduced hydrocarbons.
Coupling Reactions: Products include larger organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2,2-dimethylpropyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and coupling reactions. The trimethylsilane group provides stability and enhances the reactivity of the compound in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-2,2-dimethylpropyl)trimethylsilane
- (3-Iodo-2,2-dimethylpropyl)trimethylsilane
- (3-Fluoro-2,2-dimethylpropyl)trimethylsilane
Uniqueness
(3-Bromo-2,2-dimethylpropyl)trimethylsilane is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom offers moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or too inert.
Eigenschaften
Molekularformel |
C8H19BrSi |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
(3-bromo-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
PUBZDUIIDRQGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Si](C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)






![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)






